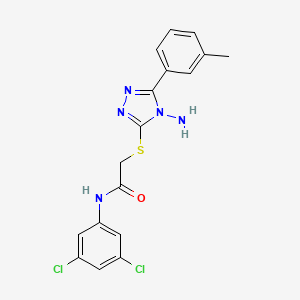

![molecular formula C17H16FN5O2 B2514268 1-(4-氟苄基)-4-[5-(3-甲基-1H-吡唑-5-基)-1,2,4-恶二唑-3-基]吡咯烷-2-酮 CAS No. 1189242-23-6](/img/structure/B2514268.png)

1-(4-氟苄基)-4-[5-(3-甲基-1H-吡唑-5-基)-1,2,4-恶二唑-3-基]吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

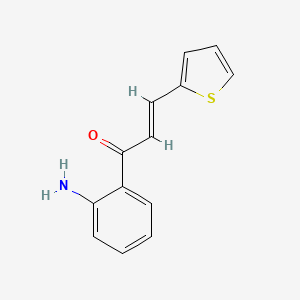

The compound "1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one" is a novel chemical entity that features a pyrrolidin-2-one core structure, which is substituted with a 1,2,4-oxadiazole ring and a 4-fluorobenzyl group. This compound is likely to be of interest due to the presence of the 1,2,4-oxadiazole moiety, which is a heterocyclic compound known for its various biological activities .

Synthesis Analysis

The synthesis of related compounds has been reported using one-pot condensation reactions. For instance, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones involves the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes . Another relevant synthesis pathway includes the preparation of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives from ethyl 3-phenyl-1H-pyrazole-5-carboxylate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds containing the 1,2,4-oxadiazole ring has been confirmed using various analytical techniques such as IR, 1H NMR, and liquid chromato-mass spectrometry . Additionally, the crystal structures of some 1,3,4-oxadiazole derivatives have been determined by single crystal X-ray diffraction analysis, which provides insights into the configuration of the molecules . These techniques would be essential for confirming the molecular structure of "1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one".

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in its structure. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions due to its electron-deficient nature . The fluorobenzyl moiety could also undergo reactions typical for halogenated aromatics, such as nucleophilic aromatic substitution. The pyrrolidin-2-one core may be involved in reactions typical for lactams, such as ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one" are not provided, related compounds with 1,2,4-oxadiazole rings and fluorobenzyl groups have been synthesized and characterized. These compounds generally exhibit solid-state properties and can be characterized by their melting points, solubility, and stability . The presence of the fluorine atom is likely to influence the lipophilicity and electronic properties of the molecule, which could be relevant for its potential biological activity.

科学研究应用

黄嘌呤氧化酶抑制活性已合成与 1-(4-氟苄基)-4-[5-(3-甲基-1H-吡唑-5-基)-1,2,4-恶二唑-3-基]吡咯烷-2-酮 的化学结构相关的化合物,并研究了它们的潜在黄嘌呤氧化酶抑制活性。为该化合物的衍生物(特别是 2-(苄硫基)-5-[1-(4-氟苄基)-3-苯基-1H-吡唑-5-基]-1,3,4-恶二唑)开发的合成路线证明了在诸如痛风等病症中使用该化合物进行医药应用的潜力,在这些病症中,人们对黄嘌呤氧化酶抑制剂很感兴趣 (Qi 等人,2015)。

α-葡萄糖苷酶抑制、抗菌和抗氧化活性已探索含有该化合物的结构元素的衍生物的 α-葡萄糖苷酶抑制、抗菌和抗氧化特性。具体而言,连接到 1-(4-氟苄基)-4-[5-(3-甲基-1H-吡唑-5-基)-1,2,4-恶二唑-3-基]吡咯烷-2-酮 的核心结构的苯并咪唑衍生物在这些生物活性方面显示出有希望的结果,扩大了在医学科学中的研究和应用的潜在范围 (Menteşe 等人,2015)。

双环体系的合成和生物活性的预测该化合物还可以作为合成新型双环体系(如 4-(1,2,4-恶二唑-5-基)吡咯烷-2-酮)的前体。这些体系已经过合成、结构确认和生物活性预测,表明它们在药物发现和开发中具有潜力 (Kharchenko 等人,2008)。

抗菌活性已合成与 1-(4-氟苄基)-4-[5-(3-甲基-1H-吡唑-5-基)-1,2,4-恶二唑-3-基]吡咯烷-2-酮 在结构上相关的化合物,并对其抗菌活性进行了评估。研究表明,这些化合物表现出显着的抗菌特性,突出了它们在对抗微生物感染中的潜力 (Bayrak 等人,2009)。

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-[5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-10-6-14(21-20-10)17-19-16(22-25-17)12-7-15(24)23(9-12)8-11-2-4-13(18)5-3-11/h2-6,12H,7-9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPHUEHQZZGGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)

![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)

![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)

![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2514205.png)